3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 879996-58-4
VCID: VC7801933
InChI: InChI=1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)12-10(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14)
SMILES: CCOC1=CC=C(C=C1)C2=C(C=NN2)C=O
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 879996-58-4

Cat. No.: VC7801933

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde - 879996-58-4

Specification

CAS No. 879996-58-4
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 5-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)12-10(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14)
Standard InChI Key WPJPLQDIKYABKY-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=C(C=NN2)C=O
Canonical SMILES CCOC1=CC=C(C=C1)C2=C(C=NN2)C=O

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The molecular formula of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. Its structure consists of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 3-position with a 4-ethoxyphenyl group and at the 4-position with a formyl (-CHO) group (Figure 1). The ethoxy (-OCH₂CH₃) substituent on the phenyl ring contributes to the compound’s electronic and steric properties, modulating its reactivity in synthetic pathways .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
Density~1.3 g/cm³ (estimated)
Boiling Point~450–470°C (extrapolated)
LogP (Partition Coefficient)~2.1 (predicted)
SolubilityLow in water; soluble in DMSO, DMF

The aldehyde group at the 4-position makes the compound highly reactive toward nucleophiles, while the ethoxy group stabilizes the aromatic system through electron-donating effects .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves cyclization and formylation strategies. A widely employed method is the Vilsmeier-Haack reaction, which introduces the aldehyde group via formylation of a pre-formed pyrazole intermediate .

Scheme 1: Synthesis via Vilsmeier-Haack Reaction

  • Hydrazone Formation: 4-Ethoxyacetophenone reacts with hydrazine to form a hydrazone intermediate.

  • Cyclization: The hydrazone undergoes cyclization in the presence of POCl₃ and DMF, yielding the pyrazole core.

  • Formylation: The Vilsmeier-Haack reagent (POCl₃/DMF) introduces the aldehyde group at the 4-position .

Alternative methods include:

  • Oxidation of Pyrazole Alcohols: 4-Hydroxymethylpyrazoles are oxidized using KMnO₄ or CrO₃ to yield the aldehyde .

  • Multicomponent Reactions: One-pot reactions involving 4-ethoxybenzaldehyde, hydrazine, and β-ketoesters under acidic conditions .

Table 2: Comparison of Synthetic Methods

MethodYield (%)ConditionsAdvantages
Vilsmeier-Haack60–75POCl₃, DMF, 0–5°CHigh regioselectivity
Oxidation of Alcohols50–65KMnO₄, H₂O, 80°CMild conditions
Multicomponent Reaction55–70AcOH, refluxSimplified purification

Chemical Reactivity and Functionalization

Aldehyde-Directed Reactions

The aldehyde group undergoes characteristic reactions:

  • Condensation: Forms Schiff bases with amines (e.g., reaction with aniline yields imines) .

  • Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group, producing 4-hydroxymethylpyrazoles .

  • Oxidation: Under strong oxidizing conditions (e.g., KMnO₄), the aldehyde converts to a carboxylic acid .

Electrophilic Substitution

The ethoxyphenyl group directs electrophilic substitution to the para position relative to the ethoxy group. For example:

  • Nitration: Concentrated HNO₃ introduces a nitro group at the phenyl ring’s para position .

  • Halogenation: Bromine in acetic acid yields 3-(4-ethoxy-3-bromophenyl)-1H-pyrazole-4-carbaldehyde .

Cycloaddition and Heterocycle Formation

The aldehyde participates in cyclocondensation reactions:

  • Knoevenagel Condensation: With malononitrile to form α,β-unsaturated nitriles .

  • Formation of Pyrazolo[1,5-a]pyrimidines: Reaction with aminopyrimidines under basic conditions .

Industrial and Research Applications

Agrochemicals

Pyrazole derivatives are precursors to herbicides and insecticides. The ethoxy group’s stability under UV light makes it suitable for outdoor formulations .

Materials Science

The compound’s rigid structure aids in designing liquid crystals and organic semiconductors. Its dipole moment (~4.2 D) facilitates charge transport in thin-film devices .

Future Perspectives

  • Structure-Activity Relationships: Systematic modification of the ethoxy and aldehyde groups could optimize pharmacological profiles.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

  • Targeted Drug Delivery: Conjugating the aldehyde to nanoparticles for site-specific action.

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